Isobauerenyl acetate Isobauerenyl acetate Isobauerenyl acetate is a natural product found in Picris hieracioides and Ixeris chinensis with data available.
Brand Name: Vulcanchem
CAS No.: 18541-62-3
VCID: VC19697515
InChI: InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)24-10-11-25-28(4,5)26(34-22(3)33)14-16-30(25,7)23(24)13-17-32(31,9)27(29)21(20)2/h20-21,25-27H,10-19H2,1-9H3/t20-,21+,25+,26+,27-,29-,30-,31-,32+/m1/s1
SMILES:
Molecular Formula: C32H52O2
Molecular Weight: 468.8 g/mol

Isobauerenyl acetate

CAS No.: 18541-62-3

Cat. No.: VC19697515

Molecular Formula: C32H52O2

Molecular Weight: 468.8 g/mol

* For research use only. Not for human or veterinary use.

Isobauerenyl acetate - 18541-62-3

Specification

CAS No. 18541-62-3
Molecular Formula C32H52O2
Molecular Weight 468.8 g/mol
IUPAC Name [(3S,4aR,6aS,6bS,8aR,11R,12S,12aR,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,13,14-tetradecahydro-1H-picen-3-yl] acetate
Standard InChI InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)24-10-11-25-28(4,5)26(34-22(3)33)14-16-30(25,7)23(24)13-17-32(31,9)27(29)21(20)2/h20-21,25-27H,10-19H2,1-9H3/t20-,21+,25+,26+,27-,29-,30-,31-,32+/m1/s1
Standard InChI Key GXGXUGKOSZFXNS-AULXUAOGSA-N
Isomeric SMILES C[C@@H]1CC[C@@]2(CC[C@@]3(C4=C(CC[C@]3([C@@H]2[C@H]1C)C)[C@]5(CC[C@@H](C([C@@H]5CC4)(C)C)OC(=O)C)C)C)C
Canonical SMILES CC1CCC2(CCC3(C4=C(CCC3(C2C1C)C)C5(CCC(C(C5CC4)(C)C)OC(=O)C)C)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Isobornyl acetate, systematically named exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate, has a molecular weight of 196.29 g/mol and the CAS registry number 125-12-2 . Its bicyclic structure consists of a norbornane framework with acetyl and methyl substituents, conferring stereochemical rigidity. The compound’s exo configuration is critical for its olfactory properties, distinguishing it from the endo-bornyl acetate isomer .

Spectroscopic and Structural Data

Nuclear magnetic resonance (NMR) analysis reveals characteristic signals at δ 4.67 (t, J = 8.0 Hz) for the acetate proton and δ 2.02 (s) for the acetyl methyl group . Infrared (IR) spectroscopy identifies key absorptions at 1,735 cm⁻¹ (C=O stretch) and 1,240 cm⁻¹ (C-O ester stretch), consistent with its ester functional group . X-ray crystallography confirms the exo orientation of the acetate group, which minimizes steric hindrance and stabilizes the molecule .

Synthesis and Industrial Production

Catalytic Esterification of Camphene

The industrial synthesis of isobornyl acetate involves the acid-catalyzed reaction of camphene with acetic acid. Traditional methods employ sulfuric acid, but recent studies demonstrate superior performance with composite catalysts. For example, a tartaric acid–boric acid system achieves 92.9% camphene conversion and 95.3% selectivity for isobornyl acetate at 70°C . The synergistic effect between the α-hydroxyl carboxylic acid (HCA) and boric acid enhances proton donation, facilitating carbocation formation from camphene (Figure 1) .

Table 1: Optimization of Reaction Conditions for Isobornyl Acetate Synthesis

ParameterOptimal ValueCamphene ConversionSelectivity
Catalyst (Tartaric:Boric)5%:4%92.9%95.3%
Acetic Acid:Camphene2.5:192.9%95.3%
Temperature70°C92.9%95.3%
Reaction Time16 h92.9%95.3%
Data sourced from

Hydration and Byproduct Management

Camphene hydration produces isoborneol as a byproduct, which can be minimized by controlling water content. At a water-to-acetic acid ratio of 0.08, isoborneol constitutes only 2.9% of the product, while higher ratios (e.g., 0.5) increase its yield to 12.0% but reduce camphene conversion to 40.2% . Ternary catalysts, such as titanium sulfate–zirconium sulfate, further suppress side reactions, improving isobornyl acetate purity to 98% after vacuum distillation .

Physical and Chemical Properties

Thermodynamic and Solubility Profiles

Isobornyl acetate is insoluble in water but miscible with ethanol, diethyl ether, and most fixed oils . It exhibits a vapor pressure of 0.13 hPa at 20°C and autoignites at 440°C . The compound’s kinematic viscosity of 4.53 cSt at 40°C makes it suitable for sprayable formulations .

Olfactory Characteristics

The compound’s odor profile is described as camphoraceous, coniferous, and balsamic, with subtle minty undertones . Perfumers note its thinner scent compared to bornyl acetate, making it preferable for light, airy fragrances. It blends well with linalool, para-methoxybenzaldehyde, and spike lavender, enhancing fougère and pine-themed perfumes .

Toxicological and Regulatory Considerations

Acute and Chronic Toxicity

Oral LD₅₀ values exceed 10,000 mg/kg in rats, while dermal LD₅₀ exceeds 20,000 mg/kg in rabbits, classifying it as low toxicity . Chronic exposure studies report no carcinogenic or reproductive effects, though undiluted application may cause skin irritation in sensitized individuals .

Regulatory Status

Isobornyl acetate is Generally Recognized as Safe (GRAS) by the FDA (FEMA No. 2160) and complies with IFRA guidelines for cosmetic use . The European Chemicals Agency (ECHA) lists it under REACH with no restrictions, while the EPA reports U.S. production volumes of 1–10 million pounds annually .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator